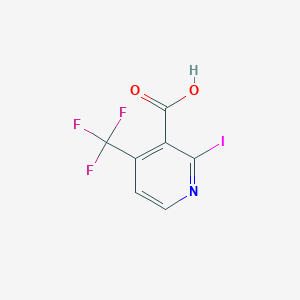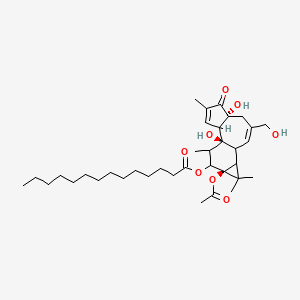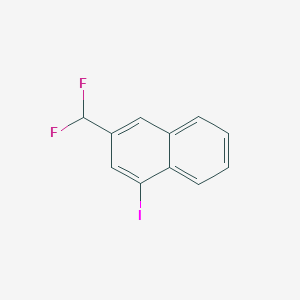
2-(Difluoromethyl)-4-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-iodonaphthalene is a compound of significant interest in the field of organic chemistry. It features a naphthalene ring substituted with both a difluoromethyl group and an iodine atom. The presence of these substituents imparts unique chemical properties to the molecule, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-4-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a pre-iodinated naphthalene derivative. This can be achieved using difluoromethylating reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Difluoromethyl)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new functional groups onto the naphthalene ring.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-iodonaphthalene exerts its effects is largely dependent on its chemical structure. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule’s interaction with biological targets. The iodine atom can facilitate the formation of reactive intermediates, enabling various chemical transformations. The molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Difluoromethyl)-4-iodonaphthalene can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic properties.
2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom, affecting reactivity and reaction conditions.
2-(Difluoromethyl)-4-chloronaphthalene:
The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H7F2I |
|---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H |
InChI Key |
MQFWPLFVQQLNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


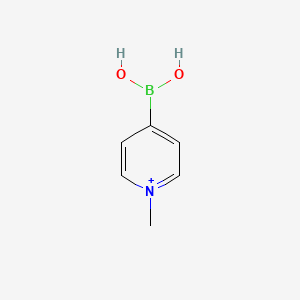
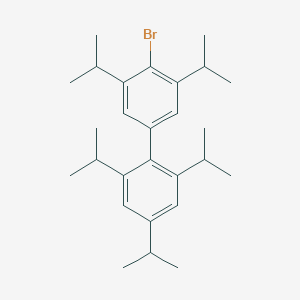
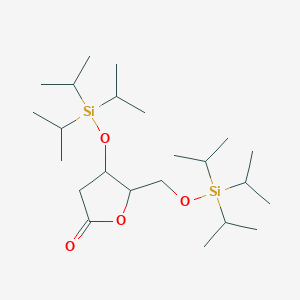
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)
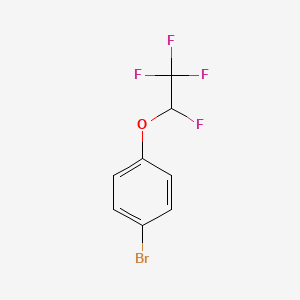
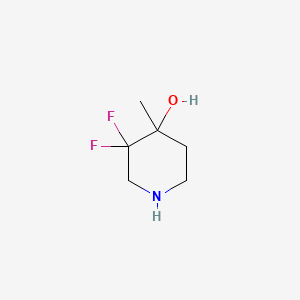
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
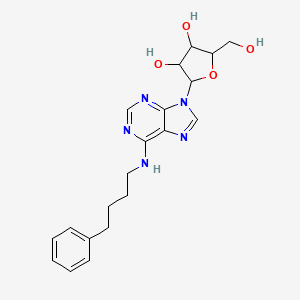
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)
![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)
